molecular formula C18H28O4 B14725157 3-(3-Phenoxypropoxy)propyl hexanoate CAS No. 5404-64-8

3-(3-Phenoxypropoxy)propyl hexanoate

Cat. No.: B14725157
CAS No.: 5404-64-8
M. Wt: 308.4 g/mol
InChI Key: ZPFCAOBJBWAELV-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl hexanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is synthesized through the reaction of 3-phenoxypropyl alcohol with hexanoic acid. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl hexanoate typically involves the esterification reaction between 3-phenoxypropyl alcohol and hexanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to proceed efficiently. The general reaction can be represented as follows:

3-Phenoxypropyl alcohol+Hexanoic acidH2SO43-(3-Phenoxypropoxy)propyl hexanoate+H2O\text{3-Phenoxypropyl alcohol} + \text{Hexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Phenoxypropyl alcohol+Hexanoic acidH2​SO4​​3-(3-Phenoxypropoxy)propyl hexanoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-phenoxypropyl alcohol and hexanoic acid.

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-Phenoxypropyl alcohol and hexanoic acid.

    Oxidation: Phenoxypropyl derivatives depending on the extent of oxidation.

    Reduction: 3-Phenoxypropyl alcohol.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems due to its ester linkage and phenoxy group.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used in the formulation of perfumes and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl hexanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases in the body, releasing 3-phenoxypropyl alcohol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, potentially exerting biological effects.

Comparison with Similar Compounds

3-(3-Phenoxypropoxy)propyl hexanoate can be compared with other esters such as:

    Propyl hexanoate: Shares a similar ester linkage but lacks the phenoxy group, making it less complex.

    Methyl octanoate: Another ester with a different alkyl chain length, affecting its physical and chemical properties.

    Ethyl heptanoate: Similar ester structure but with a different alkyl group, influencing its odor and reactivity.

The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

5404-64-8

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl hexanoate

InChI

InChI=1S/C18H28O4/c1-2-3-5-12-18(19)22-16-9-14-20-13-8-15-21-17-10-6-4-7-11-17/h4,6-7,10-11H,2-3,5,8-9,12-16H2,1H3

InChI Key

ZPFCAOBJBWAELV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1

Origin of Product

United States

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